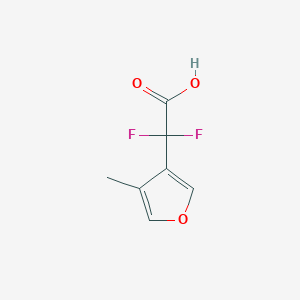
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is an organic compound characterized by the presence of a furan ring substituted with a methyl group and a difluoroacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid typically involves the introduction of the difluoroacetic acid group to a furan ring. One common method is the reaction of 4-methylfuran with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The difluoroacetic acid group can be reduced to form difluoroethyl derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-methyl-2-furanone.
Reduction: Formation of 2,2-difluoroethyl-4-methylfuran.
Substitution: Formation of halogenated derivatives such as 2,2-difluoro-2-(4-bromomethylfuran-3-yl)acetic acid.
科学的研究の応用
2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid involves its interaction with specific molecular targets. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The furan ring can also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application.
類似化合物との比較
- 2,2-Difluoro-2-(3-methylfuran-3-yl)acetic acid
- 2,2-Difluoro-2-(5-methylfuran-3-yl)acetic acid
- 2,2-Difluoro-2-(4-methoxyfuran-3-yl)acetic acid
Comparison: 2,2-Difluoro-2-(4-methylfuran-3-yl)acetic acid is unique due to the specific position of the methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject of study in various research fields.
特性
分子式 |
C7H6F2O3 |
|---|---|
分子量 |
176.12 g/mol |
IUPAC名 |
2,2-difluoro-2-(4-methylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C7H6F2O3/c1-4-2-12-3-5(4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11) |
InChIキー |
ULNJSYNQPIEXTA-UHFFFAOYSA-N |
正規SMILES |
CC1=COC=C1C(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

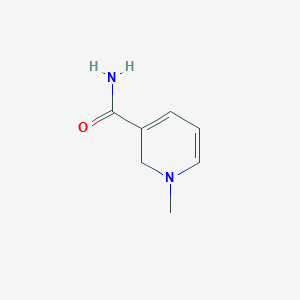
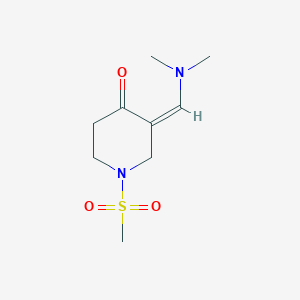

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)

![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)

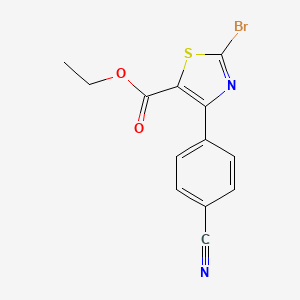
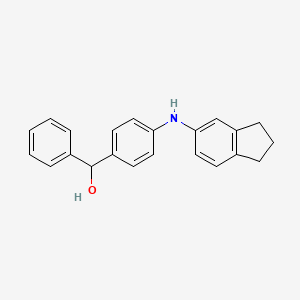
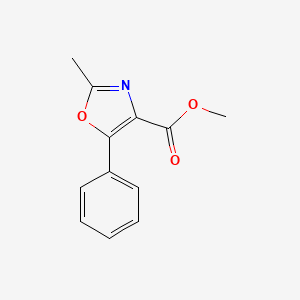
![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
